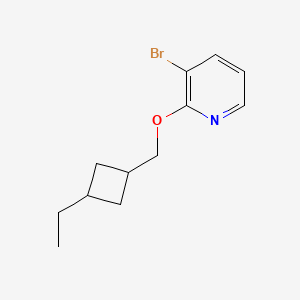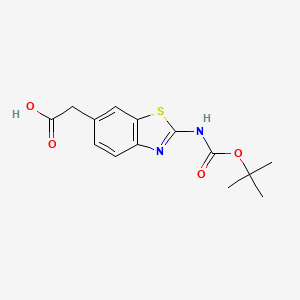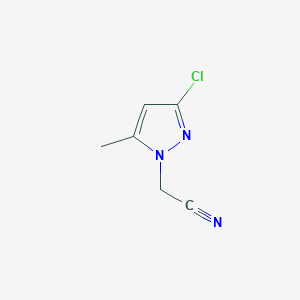
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include de-brominated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxypyridine: A simpler analog with similar reactivity but lacking the 3-ethylcyclobutyl group.
2-Methoxy-3-bromopyridine: Another analog with similar chemical properties.
Uniqueness
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is unique due to the presence of the 3-ethylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to its simpler analogs .
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
3-bromo-2-[(3-ethylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C12H16BrNO/c1-2-9-6-10(7-9)8-15-12-11(13)4-3-5-14-12/h3-5,9-10H,2,6-8H2,1H3 |
Clave InChI |
XCDOLKJRTQKVTE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C1)COC2=C(C=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)







![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)
